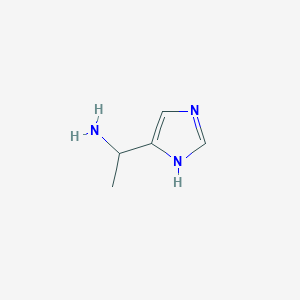

1-(1H-imidazol-5-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-imidazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHELUGTZRQNNNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 1h Imidazol 5 Yl Ethanamine

De Novo Synthesis Approaches for the Imidazole (B134444) Ring System

De novo synthesis provides a versatile platform for constructing the imidazole ring of 1-(1H-imidazol-5-yl)ethanamine, allowing for the introduction of various substituents. These methods can be broadly categorized into multi-component reactions, cyclocondensation strategies, and regioselective approaches.

Multi-Component Reactions for Imidazole Construction

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like substituted imidazoles in a single step from three or more starting materials. A classic example is the Debus-Radziszewski imidazole synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). This method can be adapted to produce a variety of substituted imidazoles.

More contemporary MCR approaches offer improved yields and milder reaction conditions. For instance, a one-pot synthesis of highly substituted imidazoles can be achieved from imines, acid chlorides, and N-nosyl imines or tethered nitriles, mediated by a phosphonite. This method proceeds through a regioselective cycloaddition with an in situ-generated phospha-münchnone 1,3-dipole, providing an efficient route to diverse imidazole structures without the need for metal catalysts mdpi.comnih.govresearchgate.net. Another efficient MCR involves the use of p-toluenesulfonic acid (PTSA) as a catalyst for the condensation of a dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297) to form 2,4,5-trisubstituted imidazoles researchgate.net.

| Multi-Component Reaction | Reactants | Key Features |

| Debus-Radziszewski Synthesis | 1,2-dicarbonyl, aldehyde, ammonia | Classic method for imidazole synthesis. |

| Phospha-münchnone Cycloaddition | Imines, acid chlorides, N-nosyl imines/nitriles | One-pot, metal-free, high diversity. mdpi.comnih.govresearchgate.net |

| PTSA-Catalyzed Condensation | Dicarbonyl, aldehyde, ammonium acetate | Mild conditions, good yields. researchgate.net |

Cyclocondensation and Cyclization Strategies

Cyclocondensation reactions are a cornerstone of imidazole synthesis. These methods typically involve the formation of the imidazole ring by the reaction of a compound containing a 1,2-dicarbonyl moiety (or a synthetic equivalent) with a source of ammonia or an amine. For the synthesis of this compound, a suitable precursor would be a substituted α-dicarbonyl compound that can be cyclized with an appropriate amine-containing reactant.

An alternative cyclization strategy involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. This approach includes the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles, followed by the opening of the triazole ring and insertion of an in situ formed carbene intermediate into the O-H bond of various alcohols under acidic conditions. This leads to the formation of functionalized 1H-imidazoles wikipedia.org.

Regioselective Synthesis of this compound

The regioselective synthesis of the 5-substituted imidazole isomer is crucial for obtaining this compound. One effective method for preparing 1,2,5-trisubstituted 1H-imidazoles involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. This reaction demonstrates high regioselectivity, favoring the formation of the 1,2,5-imidazolecarboxaldehyde isomer over the 1,2,4-isomer. This aldehyde can then serve as a precursor to the desired ethylamine (B1201723) derivative biomedres.us.

The synthesis of racemic α,4-dimethylhistamine, a derivative of the target compound, highlights the challenges and strategies for controlling regioselectivity in imidazole synthesis. The synthesis of specific enantiomers, such as (R)(−)-α-Methylhistamine, further underscores the importance of stereoselective and regioselective control in these synthetic pathways researchgate.netwikipedia.org.

Synthesis via Precursors and Intermediates (e.g., L-Histidine Decarboxylation)

A prominent and biologically relevant route to histamine (B1213489) and its analogs is the decarboxylation of the amino acid L-histidine. This reaction is catalyzed by the enzyme L-histidine decarboxylase (HDC), which utilizes pyridoxal-5'-phosphate as a cofactor nih.govmdpi.comnih.govnih.gov. While this enzymatic process primarily yields histamine, chemical modifications of histidine or its derivatives can be employed to synthesize this compound.

The general mechanism involves the formation of a Schiff base between L-histidine and pyridoxal (B1214274) phosphate (B84403), followed by decarboxylation to produce histamine mdpi.comnih.gov. This biosynthetic pathway is the primary source of histamine in mammals and is involved in various physiological processes nih.govresearchgate.net. The synthesis of α-methylhistamine can be achieved through chemical methods that mimic this biological transformation or by starting from histidine and introducing the α-methyl group prior to or after the decarboxylation step.

Synthesis of Deuterated Analogs of this compound

The synthesis of deuterated analogs of bioactive molecules is a valuable tool in mechanistic studies and for altering pharmacokinetic properties. For this compound, deuterium (B1214612) can be incorporated at various positions on the imidazole ring or the ethylamine side chain.

A general and environmentally benign method for the deuteration of amino acids, including histidine, involves a chemo/regioselective H-D exchange using a Pd/C-Al-D₂O catalytic system. In this method, D₂ gas is generated in situ from the reaction of aluminum with D₂O, and the palladium catalyst facilitates the H-D exchange. For histidine, this method has been shown to exclusively deuterate the aromatic imidazole ring nih.govmdpi.com. The resulting deuterated histidine can then be decarboxylated to produce the corresponding deuterated histamine analog.

Enzymatic methods can also be employed for the synthesis of isotopically labeled histamine derivatives. For example, N-methylhistamine labeled with deuterium at the α-carbon of the side chain has been synthesized enzymatically researchgate.net. These approaches offer high selectivity for the position of isotopic labeling.

| Deuteration Method | Deuterium Source | Catalyst/Enzyme | Selectivity |

| H-D Exchange | D₂O | Pd/C-Al | Aromatic imidazole ring of histidine nih.govmdpi.com |

| Enzymatic Synthesis | Labeled Precursors | Specific Enzymes | High positional selectivity (e.g., α-carbon) researchgate.net |

Derivatization Strategies of this compound

The primary amine of the ethylamine side chain in this compound is a key site for derivatization to modulate its biological activity. Various modifications can be introduced to alter the compound's affinity and selectivity for different histamine receptors.

Derivatization can involve the modification of the primary amine with aliphatic or aralkyl groups. These side chains can be of variable length, branched or unbranched, and may contain functional groups such as oxo-carbonyls (ketones), non-oxo-carbonyls (amides), or other heteroatoms. Furthermore, these modified histamine agonists can be linked to carrier molecules like amino acids or polypeptides.

The synthesis of side-chain modified analogs of histaprodifen, a histamine H₁-receptor agonist, demonstrates the utility of these derivatization strategies. Stereoselective synthesis of analogs with polar side chains has been achieved using asymmetric aminohydroxylation on an imidazolyl derivative. These modifications can lead to compounds with altered pharmacological profiles, including partial agonism or antagonism at histamine receptors. The introduction of substituents on the imidazole ring can also influence the electronic properties and protonation state of the molecule, thereby affecting its interaction with receptors.

Functional Group Interconversions on the Ethanamine Side Chain

The primary amine of the ethanamine side chain is a key site for chemical modification. As a nucleophile, it can react with various electrophiles to form new carbon-nitrogen bonds, leading to a wide array of functionalized derivatives.

Common interconversions include:

N-Alkylation: The introduction of alkyl groups onto the amine nitrogen. This can be achieved through reactions with alkyl halides.

N-Acylation: The formation of amides through reaction with acylating agents such as acid chlorides or anhydrides. This is a fundamental transformation for creating peptide-like structures or modifying the compound's properties.

Reductive Amination: The reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These transformations are fundamental in organic synthesis for building molecular complexity from simpler amine precursors. The conversion of the amine to other functional groups, such as through diazotization followed by substitution, is also theoretically possible, though less commonly documented for this specific molecule.

Modifications of the Imidazole Nitrogen Atoms

The imidazole ring of this compound contains two nitrogen atoms, one of which is a pyrrole-type nitrogen (N-1) and the other a pyridine-type nitrogen (N-3). The N-1 nitrogen, bearing a hydrogen atom, is readily deprotonated and can be substituted, making it a common site for modifications like alkylation.

The Mannich reaction, for example, is a classic method for introducing aminomethyl groups onto the imidazole nitrogen. This reaction involves an amine, formaldehyde (B43269), and a compound with an active hydrogen, which in this case is the N-H of the imidazole ring. Various Mannich bases of imidazole derivatives have been synthesized using this approach, highlighting its utility in modifying the core structure. scialert.net

Furthermore, the nucleophilicity of the imidazole nitrogen can be exploited in multicomponent reactions. In certain syntheses, the imidazole nitrogen atom can act as an intramolecular nucleophile, attacking an intermediate to form fused heterocyclic systems. For instance, a one-pot reaction involving 1H-(imidazol-5-yl)-N-substituted methanamines, aldehydes, and isocyanides results in the formation of imidazopyrazine derivatives. mdpi.com In this process, the imidazole nitrogen intercepts a nascent nitrilium ion, driving the reaction toward the formation of the fused ring system. mdpi.com

Table 1: Examples of N-1 Substituted Imidazole Derivatives

| Starting Material Analogue | Reagents | Product Type |

|---|---|---|

| 2,4,5-triphenylimidazole | Formaldehyde, Secondary Amine (e.g., Morpholine) | Mannich Base scialert.net |

| 1H-(imidazol-5-yl)-N-substituted methanamine | Aldehyde, Isocyanide | Imidazopyrazine mdpi.com |

Formation of Amides and Other Conjugates

The primary amine on the ethanamine side chain readily undergoes acylation to form amides. This reaction is a cornerstone of medicinal chemistry and materials science, allowing for the conjugation of this compound to other molecules, such as carboxylic acids, to create larger, more complex structures with potentially new biological activities or material properties.

The synthesis of amides is typically achieved by reacting the amine with a carboxylic acid derivative, such as an acid chloride, or by using a coupling agent to facilitate the reaction with a carboxylic acid directly. This transformation is fundamental in the synthesis of N-heterocycles and has been employed in the preparation of various biologically active compounds. dntb.gov.ua For example, novel 2-aryl-1-hydroxyimidazole derivatives containing carboxamide moieties have been synthesized and evaluated for their biological activities. nih.gov

Table 2: General Scheme for Amide Formation

| Reactant 1 | Reactant 2 | Reaction Conditions | Product |

|---|---|---|---|

| This compound | Carboxylic Acid (R-COOH) | Coupling Agent (e.g., DCC, EDC) | N-(1-(1H-imidazol-5-yl)ethyl)amide |

Incorporation into Complex Molecular Architectures

This compound and its isomers serve as valuable building blocks for the synthesis of more complex molecular structures, particularly in the development of therapeutic agents. The imidazole-ethanamine scaffold can be incorporated into larger molecules to interact with biological targets.

A notable example involves the use of the isomeric 2-(1H-imidazol-4-yl)ethanamine (histamine) side chain in the design of inhibitors for the insulin-like growth factor 1 receptor (IGF-1R), a target in cancer therapy. nih.gov In a series of potent inhibitors, this side chain was appended to a core structure, demonstrating how this motif can be crucial for achieving high potency and favorable pharmacological properties. nih.gov Analogs incorporating this side chain showed improved potency and, in some cases, enhanced in vivo activity in tumor models. nih.gov This highlights the strategic importance of the imidazole-ethanamine fragment in constructing complex and biologically active molecules.

Another example is the synthesis of substituted imidazopyrazines through a one-pot, three-component reaction where an imidazol-5-yl-methanamine derivative is a key reactant. mdpi.com This methodology demonstrates the incorporation of the imidazole core into a fused bicyclic heteroaromatic system, expanding the chemical space accessible from this precursor. mdpi.com

Reaction Mechanisms and Pathways in the Synthesis of this compound Derivatives

The synthesis of derivatives from this compound involves well-established reaction mechanisms common in organic chemistry.

Amide Formation: The formation of amides from the primary amine proceeds via a nucleophilic acyl substitution mechanism. When an acid chloride is used, the nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group and forming the stable amide bond after deprotonation of the nitrogen. When a carboxylic acid is used with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), the DCC first activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The amine then attacks this activated intermediate, leading to the amide and a dicyclohexylurea byproduct.

N-Alkylation of the Imidazole Ring: The alkylation of the imidazole N-1 position typically follows an SN2 (bimolecular nucleophilic substitution) pathway. A base is first used to deprotonate the N-H proton, creating a more nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming a new nitrogen-carbon bond.

Mannich Reaction: The mechanism of the Mannich reaction on the imidazole nitrogen involves the initial formation of an electrophilic Eschenmoser-like salt (an iminium ion) from formaldehyde and a secondary amine. The nucleophilic imidazole nitrogen then attacks this iminium ion, followed by deprotonation to yield the N-substituted Mannich base. scialert.net

Multicomponent Reaction for Imidazopyrazines: The one-pot synthesis of imidazopyrazines involves a more complex pathway. mdpi.com It is proposed to begin with the formation of a nitrilium ion from the reaction between an aldehyde and an isocyanide. The nucleophilic nitrogen of the imidazole ring then attacks this highly reactive nitrilium ion. This step is crucial and directs the reaction towards the formation of the fused ring system, preventing other potential side reactions. mdpi.com A series of subsequent intramolecular cyclization and rearrangement steps then leads to the final aromatic imidazopyrazine product.

Advanced Spectroscopic and Structural Characterization Techniques for 1 1h Imidazol 5 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 1-(1H-imidazol-5-yl)ethanamine, ¹H and ¹³C NMR would provide unambiguous evidence of its structure, while advanced techniques could further confirm connectivities and spatial relationships. Due to the tautomerism inherent in N-unsubstituted imidazole (B134444) rings, the spectra can sometimes be complicated by the presence of two rapidly interconverting forms (4-substituted and 5-substituted). ajchem-a.com However, in solution, this rapid exchange often leads to an averaged spectrum. ajchem-a.com

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Expected ¹H NMR Data: The predicted signals for the protons are as follows:

Imidazole Ring Protons (H-2 and H-4): Two signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the C-2 position would appear as a singlet, while the proton at the C-4 position would also likely be a singlet or a very finely split doublet due to long-range coupling. neu.edu.tr

Methine Proton (-CH-NH₂): A quartet in the aliphatic region, split by the adjacent methyl protons and potentially further coupled to the amine protons. Its chemical shift would be influenced by the adjacent amino group and the imidazole ring.

Amine Protons (-NH₂): A broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. The signal can exchange with deuterium (B1214612) in D₂O, leading to its disappearance.

Methyl Protons (-CH₃): A doublet in the upfield aliphatic region, split by the adjacent methine proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| -CH(NH₂)CH₃ | ~3.5 - 4.5 | Quartet (q) | Coupled to the three methyl protons. |

| -CH(NH₂)CH₃ | ~1.3 - 1.6 | Doublet (d) | Coupled to the single methine proton. |

| Imidazole CH (C-2) | ~7.5 - 8.0 | Singlet (s) | Typically the most downfield imidazole proton. |

| Imidazole CH (C-4) | ~7.0 - 7.5 | Singlet (s) | Position can be influenced by tautomerism. |

| -NH₂ | Variable (e.g., 1.5 - 3.0) | Broad Singlet (br s) | Shift is solvent-dependent; exchanges with D₂O. |

| Imidazole NH | Variable (e.g., 10.0 - 13.0) | Broad Singlet (br s) | Often very broad and may not be observed. |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A proton-decoupled spectrum for this compound would be expected to show five distinct signals, corresponding to the five carbon atoms in the structure.

Expected ¹³C NMR Data: The chemical shifts for the carbon atoms are predicted based on known values for imidazole and substituted alkanes.

Imidazole Ring Carbons (C-2, C-4, C-5): Three signals in the downfield region (typically δ 115-140 ppm). The C-2 carbon generally appears at the most downfield position among the ring carbons. ajchem-a.com The C-5 carbon, being substituted, would have its chemical shift influenced by the ethylamine (B1201723) group.

Methine Carbon (-CH-NH₂): A signal in the aliphatic region (typically δ 40-60 ppm).

Methyl Carbon (-CH₃): A signal in the upfield aliphatic region (typically δ 15-25 ppm).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Imidazole) | ~135 - 140 |

| C-4 (Imidazole) | ~115 - 125 |

| C-5 (Imidazole) | ~130 - 138 |

| -CH(NH₂)CH₃ | ~45 - 55 |

| -CH(NH₂)CH₃ | ~20 - 25 |

To confirm the structural assignment, two-dimensional (2D) NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, between the methine (-CH) proton and the methyl (-CH₃) protons of the ethylamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to, confirming the assignment of each C-H pair.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations. For example, it could show a correlation from the methine proton to the C-4 and C-5 carbons of the imidazole ring, confirming the point of attachment.

Deuterium NMR: Could be used in isotopic labeling studies to investigate the tautomerism of the imidazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₅H₉N₃, giving it a monoisotopic mass of approximately 111.08 Da.

Expected Mass Spectrum Data:

Molecular Ion (M⁺•): A peak corresponding to the molecular weight (m/z = 111) should be observable. Due to the presence of an odd number of nitrogen atoms (three), the molecular ion peak will have an odd m/z value, consistent with the Nitrogen Rule.

Major Fragmentation Pathways: The primary fragmentation pathway for aliphatic amines is typically α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).

α-Cleavage: Loss of the methyl radical (•CH₃) from the molecular ion would result in a significant fragment ion at m/z 96. This is often not the most favorable pathway. The most common α-cleavage involves the loss of the largest alkyl group from the carbon bearing the nitrogen. In this case, cleavage of the bond between the methine carbon and the imidazole ring would lead to a fragment ion [CH(NH₂)]CH₃⁺ at m/z 44. The major fragment, however, is often from the cleavage that keeps the charge on the more stable imidazole-containing fragment. Cleavage of the Cα-Cβ bond (in this case, the bond between the methine carbon and the methyl group is not possible) is a key fragmentation for primary amines. The most characteristic fragmentation would be the cleavage of the bond between the ethylamine side chain and the imidazole ring. However, the most prominent peak in the mass spectrum of the closely related histamine (B1213489) (which has a CH₂-CH₂-NH₂ chain) is at m/z 82, resulting from the loss of the •CH₂NH₂ radical. For this compound, the analogous cleavage would involve the loss of the •CH(NH₂)CH₃ radical, leading to an imidazolyl-methyl cation fragment at m/z 81. Another significant fragmentation for primary amines is the formation of an iminium ion. The cleavage of the bond between the imidazole ring and the side chain would be expected to produce a base peak at m/z 30 ([CH₂NH₂]⁺) for a terminal amine, but for this secondary carbon amine, the corresponding peak would be [CHNH₂CH₃]⁺ at m/z 44.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 111 | [C₅H₉N₃]⁺• | Molecular Ion (M⁺•) |

| 81 | [C₄H₅N₂]⁺ | Loss of •CH(NH₂)CH₃ radical |

| 44 | [C₂H₆N]⁺ | α-cleavage, formation of [CH(NH₂)CH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected IR Absorption Bands: The IR spectrum of this compound would exhibit characteristic absorption bands for its amine and imidazole functionalities. neu.edu.tr

N-H Stretching: The primary amine (-NH₂) will show two medium-to-weak bands in the 3300-3500 cm⁻¹ region. The N-H bond of the imidazole ring will show a broad absorption band in the 2500-3300 cm⁻¹ region due to extensive hydrogen bonding.

C-H Stretching: Aromatic C-H stretching from the imidazole ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethylamine side chain will appear just below 3000 cm⁻¹.

N-H Bending: The primary amine shows a medium-to-strong absorption in the 1590-1650 cm⁻¹ region.

C=N and C=C Stretching: The imidazole ring stretching vibrations will result in several bands in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |

| N-H Stretch | Imidazole Ring | 2500 - 3300 (broad) |

| C-H Stretch | Imidazole Ring (Aromatic) | 3010 - 3150 |

| C-H Stretch | Ethylamine Chain (Aliphatic) | 2850 - 2960 |

| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 |

| C=N / C=C Stretch | Imidazole Ring | 1450 - 1600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, yielding precise information on bond lengths, bond angles, and intermolecular interactions.

Currently, the crystal structure of this compound has not been reported in the publicly accessible crystallographic databases. However, if the compound were crystallized and analyzed, the technique would reveal:

Molecular Conformation: The precise three-dimensional arrangement of the atoms, including the torsion angle between the imidazole ring and the ethylamine side chain.

Crystal Packing: How the individual molecules arrange themselves in the crystal lattice.

Intermolecular Interactions: A detailed map of the hydrogen bonding network. It is expected that strong hydrogen bonds would exist between the amine group of one molecule and the nitrogen atoms of the imidazole ring of a neighboring molecule, as well as between the imidazole N-H and other acceptor atoms. Such interactions are observed in the crystal structure of the related compound, histamine.

The crystal data for a related isomer, 2-(1H-imidazol-4-yl)ethanaminium chloride (histamine hydrochloride), show a monoclinic crystal system, which provides a reference for the type of structural information that could be obtained. A similar analysis for this compound would be essential for a complete understanding of its solid-state chemistry.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light in the UV-Vis region. For this compound, the imidazole ring constitutes the primary chromophore.

The electronic spectrum of a molecule is influenced by the types of electrons present. In this compound, these include sigma (σ) electrons in single bonds, pi (π) electrons within the aromatic imidazole ring, and non-bonding (n) electrons on the nitrogen atoms. The absorption of UV radiation by this molecule primarily involves the excitation of these n or π electrons to higher energy antibonding (π*) orbitals. shu.ac.uk

The key electronic transitions expected for this compound are π → π* and n → π*. youtube.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like the imidazole ring are characterized by these high-energy transitions, which typically result in strong absorption bands. youtube.com For the parent compound, 1H-imidazole, a strong absorption is observed at approximately 207 nm. nist.gov

n → π Transitions:* These transitions occur when a non-bonding electron from a heteroatom (in this case, the nitrogen atoms of the imidazole ring) is promoted to a π* antibonding orbital. youtube.com These transitions are generally of lower energy and intensity compared to π → π* transitions. shu.ac.uk

The ethylamine substituent at the 5-position of the imidazole ring is not expected to significantly alter the primary absorption characteristics of the imidazole chromophore, as it is not a strongly chromophoric group itself and does not extend the conjugated π-system. Therefore, the UV-Vis spectrum of this compound is predicted to be very similar to that of the parent imidazole.

Interactive Data Table: UV-Vis Absorption Data for 1H-Imidazole

| Wavelength (nm) | Log ε |

| 200 | 3.6 |

| 205 | 3.7 |

| 207 | 3.72 |

| 210 | 3.7 |

| 215 | 3.6 |

| 220 | 3.4 |

| 225 | 3.1 |

| 230 | 2.7 |

| 235 | 2.1 |

Data sourced from the NIST Chemistry WebBook for 1H-imidazole. nist.gov

Detailed Research Findings

Research on imidazole and its derivatives consistently points to the π → π* transition of the imidazole ring as the dominant feature in their UV-Vis spectra. researchgate.net The high molar absorptivity (ε) associated with this transition, as indicated by the log ε values for 1H-imidazole, signifies that it is a highly probable or "allowed" transition. youtube.comnist.gov The n → π* transitions of the nitrogen lone pairs are also present but are often observed as weaker shoulders or are obscured by the much stronger π → π* band.

The solvent environment can influence the position and intensity of absorption bands. shu.ac.uk For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift to shorter wavelengths. This is due to the stabilization of the non-bonding orbitals through interactions like hydrogen bonding with polar solvents. Conversely, π → π* transitions often exhibit a bathochromic (red) shift to longer wavelengths with increasing solvent polarity. shu.ac.uk

While a spectrophotometric method for the determination of histamine (an alternative name for this compound) has been developed, it relies on the formation of a colored complex with copper(II) and alizarin red S, which absorbs at 505.5 nm. uctm.edu This method is useful for quantification but does not provide information about the intrinsic electronic transitions of the this compound molecule itself.

Computational and Theoretical Studies of 1 1h Imidazol 5 Yl Ethanamine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are employed to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost. For molecules like 1-(1H-imidazol-5-yl)ethanamine, DFT is used to determine optimized geometries, electronic properties, and predict spectroscopic signatures. A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to achieve reliable results irjweb.comijstr.org.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of a molecule. This stable, low-energy structure is crucial for understanding the molecule's inherent properties and reactivity. For this compound, this process involves calculating bond lengths, bond angles, and dihedral (torsional) angles that define its three-dimensional shape mdpi.com.

Conformational analysis further explores the molecule's flexibility by examining the energy changes associated with rotation around single bonds. The ethylamine (B1201723) side chain of this compound can adopt various conformations, and DFT calculations can identify the most stable rotamers and the energy barriers between them iu.edu.saresearchgate.net. This analysis is critical for understanding how the molecule might adapt its shape to fit into a receptor's active site.

Table 1: Representative Optimized Geometrical Parameters for Imidazole (B134444) Derivatives This table presents typical bond length and angle values for imidazole-containing structures, as determined by DFT calculations in related studies. These values provide a reference for the expected geometry of this compound.

| Parameter | Bond/Angle | Typical Value (DFT) |

| Bond Length (Å) | C-N (imidazole ring) | 1.32 - 1.39 |

| C=C (imidazole ring) | 1.36 - 1.38 | |

| C-C (side chain) | 1.52 - 1.54 | |

| C-N (side chain) | 1.46 - 1.48 | |

| Bond Angle (°) | C-N-C (imidazole ring) | 107 - 110 |

| N-C-C (imidazole ring) | 105 - 109 | |

| C-C-N (side chain) | 110 - 112 |

Note: Data are illustrative, based on findings for various imidazole derivatives computed with DFT methods. ijstr.orgmdpi.com

The electronic properties of a molecule are key to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a central concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor irjweb.comresearchgate.net.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized irjweb.comphyschemres.org. These calculations provide insights into the regions of a molecule susceptible to electrophilic or nucleophilic attack. For instance, in a study on an imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating a high degree of stability irjweb.com.

Table 2: Frontier Molecular Orbital Energies and Related Parameters for an Imidazole Derivative

| Parameter | Symbol | Value (eV) | Reference |

| HOMO Energy | EHOMO | -6.2967 | irjweb.com |

| LUMO Energy | ELUMO | -1.8096 | irjweb.com |

| Energy Gap | ΔE | 4.4871 | irjweb.com |

| Chemical Hardness | η | 2.2449 | irjweb.com |

| Electronegativity | χ | 4.05315 | irjweb.com |

Note: The values presented are for a representative imidazole derivative (1A) calculated at the B3LYP/6-311G level of theory, illustrating the type of data obtained from such analyses. irjweb.com

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts d-nb.inforesearchgate.net. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Recent advancements in machine learning and DFT have improved the accuracy of these predictions to within 0.2 ppm for 1H and 1.5 ppm for 13C of experimental values nih.govrsc.org.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule by calculating the energies of electronic transitions from the ground state to various excited states physchemres.orgdntb.gov.ua. This helps in understanding the molecule's photophysical properties.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the system researchgate.net.

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to study its conformational behavior in solution. Over the course of the simulation (often nanoseconds to microseconds), the molecule's flexibility, preferred conformations, and interactions with solvent molecules can be analyzed ajchem-a.comnih.gov. This provides a more realistic understanding of its conformational landscape than static models, revealing how it might behave in a biological medium. Key metrics analyzed from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule ajchem-a.com.

Molecular Docking Studies of this compound and Analogs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex researchgate.net. This method is extensively used in drug discovery to screen virtual libraries of compounds and predict their binding affinity and mode of interaction with a biological target nih.gov.

In a typical docking study involving an analog of this compound, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand is then placed into the active site of the receptor, and a scoring function is used to estimate the binding energy (or docking score) for numerous possible poses rjptonline.org. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-cation interactions, between the ligand and specific amino acid residues in the active site jocpr.com. These studies are invaluable for understanding the structural basis of a molecule's biological activity and for guiding the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity scientific.net. QSAR models are built by calculating a set of molecular descriptors (numerical values that encode different aspects of a molecule's structure) and using statistical methods to correlate them with experimental activity data tandfonline.com.

The process involves several steps:

Data Set Selection: A series of structurally related compounds, such as analogs of this compound, with measured biological activity (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a wide range of descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields from CoMFA/CoMSIA analysis) tandfonline.comrjptonline.org.

Model Building: Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a regression model linking the descriptors to the activity nih.gov.

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets to ensure it is robust and not overfitted nih.gov.

A validated QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

Theoretical Insights into Molecular Interactions and Reactivity

A key aspect of these theoretical investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commalayajournal.org The energy and spatial distribution of these orbitals are crucial in predicting how the molecule will engage in chemical reactions. The HOMO, acting as an electron donor, is indicative of the molecule's nucleophilic potential, while the LUMO, an electron acceptor, points to its electrophilic susceptibility. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap generally suggests a higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. niscpr.res.in

For imidazole-containing compounds, the HOMO is often localized over the imidazole ring, which is rich in electrons, while the LUMO distribution can vary depending on the substituents. malayajournal.org In the case of this compound, the electron-donating amino group attached to the ethyl side chain is expected to influence the electron density and the energy of the HOMO.

Another critical tool in computational analysis is the Molecular Electrostatic Potential (MEP) map. This map provides a visual representation of the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). malayajournal.orgresearchgate.net In the MEP of an imidazole derivative, the nitrogen atoms of the imidazole ring typically exhibit negative potential (red and yellow regions), indicating their propensity to act as proton acceptors or to coordinate with electrophiles. Conversely, the hydrogen atoms, particularly those attached to nitrogen, show a positive potential (blue regions), marking them as potential sites for hydrogen bonding and interaction with nucleophiles. researchgate.net

The ethylamine substituent on the imidazole ring introduces additional features to the molecular interactions. The primary amine group is a key site for hydrogen bonding, capable of acting as both a hydrogen bond donor (through the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). These interactions are fundamental to how the molecule recognizes and binds to biological targets, such as protein active sites. Computational models can quantify the strength and geometry of these potential hydrogen bonds.

Theoretical studies on similar small molecules containing imidazole and amine functionalities have been used to predict their binding modes with various receptors. nih.govmdpi.com These computational docking studies help to understand the intermolecular forces at play, including hydrogen bonds, electrostatic interactions, and van der Waals forces, which stabilize the ligand-receptor complex.

The insights gained from these computational and theoretical approaches are invaluable for rationalizing the observed chemical properties of this compound and for predicting its behavior in different chemical and biological environments. They provide a molecular-level foundation for understanding its reactivity and potential as a building block in medicinal chemistry and materials science.

Data Tables

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Significance for this compound |

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. It represents the ability to donate electrons. youtube.com | The imidazole ring and the amino group are expected to be major contributors to the HOMO, indicating these are likely sites for nucleophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. It represents the ability to accept electrons. youtube.com | The LUMO is likely distributed over the imidazole ring, suggesting its potential to accept electrons in reactions with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally correlates with higher chemical reactivity. malayajournal.org | A calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and its propensity for intramolecular charge transfer. niscpr.res.in |

Table 2: Interpreting Molecular Electrostatic Potential (MEP) Maps

| Color Region | Electrostatic Potential | Interpretation for this compound |

| Red | Most Negative | Indicates electron-rich areas, likely around the nitrogen atoms of the imidazole ring, suggesting these are sites for electrophilic attack or hydrogen bond acceptance. malayajournal.org |

| Blue | Most Positive | Indicates electron-poor areas, likely around the amine and imidazole N-H protons, suggesting these are sites for nucleophilic attack or hydrogen bond donation. researchgate.net |

| Green | Neutral | Represents areas with a relatively balanced electrostatic potential. |

Structure Activity Relationship Sar Investigations of 1 1h Imidazol 5 Yl Ethanamine Derivatives

Impact of Imidazole (B134444) Ring Substitution on Activity

The imidazole ring of 1-(1H-imidazol-5-yl)ethanamine is a critical component for its biological activity, and substitutions on this ring can significantly modulate receptor affinity and selectivity. The high therapeutic properties of imidazole-related drugs have spurred the synthesis of many novel compounds based on this nucleus. nih.gov The imidazole ring itself is a planar, five-membered system with nitrogen atoms at positions 1 and 3. longdom.orgresearchgate.net

Substitutions at various positions of the imidazole ring have been explored to understand their effect on the activity of this compound derivatives. For instance, the insertion of a methyl group at position 4 of the imidazole ring has been shown to influence the pKa of the neighboring nitrogen atom, which can be a key factor in receptor selectivity. nih.gov

Furthermore, the synthesis of N-substituted imidazole derivatives has been a strategy to develop compounds with antimicrobial activity. In one study, an imidazole nucleus was reacted with ethylchloroacetate to form an imidazole ester, which was then reacted with various amines to yield the final products. nih.gov This demonstrates the versatility of the imidazole ring in generating a diverse range of bioactive molecules.

Role of the Ethanamine Side Chain Modifications

Modifications to the ethanamine side chain of this compound have a profound impact on the pharmacological profile of the resulting derivatives. The side chain's length, flexibility, and the nature of the amine group are all critical determinants of receptor binding and functional activity.

In the context of insulin-like growth factor 1 receptor (IGF-1R) inhibitors, a series of compounds were developed where the original side chain of a known inhibitor was replaced with 2-(1H-imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chains. nih.gov Several of these analogs demonstrated improved potency and oral exposure, with some showing in vivo activity comparable to the parent compound. nih.gov This suggests that the imidazole-containing side chain can be a beneficial modification for this class of inhibitors.

The basicity of the amine group in the side chain is often crucial for interaction with acidic residues in the receptor binding pocket. Modifications that alter this basicity, such as N-alkylation or N-acylation, can significantly affect the compound's affinity and efficacy.

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties of a lead compound. researchgate.net This involves substituting a functional group or a whole scaffold with another that has similar physical and chemical properties. researchgate.netnih.gov In the case of this compound, both the imidazole ring and the ethanamine side chain have been subjects of bioisosteric replacement.

The imidazole moiety is often considered a potential liability in drug candidates due to its potential for metabolic instability and drug-drug interactions. Consequently, there is significant interest in developing non-imidazole ligands for histamine (B1213489) receptors. d-nb.infonih.gov For example, pyrazole has been investigated as a bioisostere for the imidazole ring in the design of IGF-1R inhibitors. nih.gov

Scaffold hopping is another approach that has been employed to discover novel histamine H3 receptor ligands. This involves replacing the central core of a molecule while retaining the key pharmacophoric features. This strategy has led to the identification of new chemical scaffolds for H3R antagonists that can be further optimized.

The following table summarizes some bioisosteric replacements for the imidazole ring and their observed effects:

| Original Scaffold | Bioisosteric Replacement | Target Receptor/Enzyme | Observed Effect on Activity |

| Imidazole | Pyrazole | IGF-1R | Maintained or improved potency nih.gov |

| Imidazole | Diaminopyrimidine | Histamine H3 Receptor | High-affinity agonism d-nb.info |

| Imidazole | Pyrrolidinone | Histamine H3 Receptor | Reported agonistic activity d-nb.info |

Conformational Requirements for Molecular Interactions

The three-dimensional arrangement of a molecule, or its conformation, is a critical factor for its interaction with a biological target. For this compound derivatives, the relative orientation of the imidazole ring and the ethanamine side chain plays a significant role in determining receptor affinity and selectivity.

The evaluation of SAR for histamine H3 ligands has been noted to be complex due to factors such as species differences and multiple receptor isoforms. eurekaselect.com However, it is generally accepted that the spatial arrangement of the key pharmacophoric elements—the imidazole ring and the basic amine—is crucial for effective binding.

The stereochemistry of the ethanamine side chain can also be a determinant of activity. For derivatives with a chiral center, one enantiomer often exhibits significantly higher affinity or efficacy than the other, highlighting the importance of a specific 3D conformation for optimal receptor interaction.

Analysis of Ligand-Receptor Interactions at the Molecular Level

Understanding the specific interactions between a ligand and its receptor at the molecular level is fundamental for rational drug design. For this compound derivatives, these interactions are primarily non-covalent and include hydrogen bonds, ionic interactions, and van der Waals forces.

Molecular docking and dynamics simulations are powerful tools used to predict the binding mode of ligands and to calculate their binding free energies. Such studies have suggested that for non-imidazole H3R inverse agonists, ionic interactions and hydrogen bonds with residues such as D114 and E206 are essential for binding. nih.gov

The imidazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The protonation state of the imidazole ring and the side chain amine at physiological pH is also a key factor in determining the nature of the interactions with the receptor.

The following table details some of the key molecular interactions observed for imidazole-based ligands with their target receptors:

| Ligand Feature | Receptor Residue(s) | Type of Interaction | Receptor Target |

| Basic Amine | Aspartic Acid (D114) | Ionic Interaction/Hydrogen Bond | Histamine H3 Receptor nih.gov |

| Imidazole Moiety | Glutamic Acid (E206) | Ionic Interaction/Hydrogen Bond | Histamine H3 Receptor nih.gov |

Biochemical Pathways and Molecular Interactions Involving 1 1h Imidazol 5 Yl Ethanamine

Enzymatic Formation of 1-(1H-imidazol-5-yl)ethanamine from L-Histidine

The biosynthesis of this compound from L-histidine is a direct, single-step enzymatic reaction. This conversion is the primary and sole pathway for histamine (B1213489) production in mammals, highlighting its significance in regulating the availability of this potent signaling molecule.

The enzyme responsible for the synthesis of histamine is L-histidine decarboxylase (HDC) (EC 4.1.1.22). nih.gov HDC is the rate-limiting enzyme in histamine synthesis, and in mammals, it is the only known enzyme capable of generating histamine. nih.govnih.gov This exclusivity makes HDC a critical control point for all physiological functions mediated by histamine, including its roles in allergic inflammation, gastric acid secretion, and neurotransmission. nih.govnih.govfrontiersin.orgnih.gov

HDC is primarily expressed in specific cell types, most notably mast cells and basophils, where histamine is synthesized and stored in granules for rapid release. nih.govfrontiersin.orgnih.gov It is also found in gastric enterochromaffin-like (ECL) cells and histaminergic neurons within the tuberomammillary nucleus (TMN) of the hypothalamus. nih.govphysiology.org The expression and activity of the HDC enzyme can be induced at inflammatory sites, leading to sustained histamine production that contributes to chronic inflammatory responses. frontiersin.org

In eukaryotes and gram-negative bacteria, HDC is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. nih.govelsevierpure.com PLP, a derivative of vitamin B6, serves as an essential cofactor for the catalytic activity of a wide range of amino acid decarboxylases. nih.gov

The decarboxylation of L-histidine by PLP-dependent HDC proceeds through a well-characterized series of chemical transformations centered at the enzyme's active site. The mechanism is analogous to that of other PLP-dependent amino acid decarboxylases.

The key steps in the reaction mechanism are:

Schiff Base Formation: The process begins with the formation of a covalent bond between the substrate, L-histidine, and the cofactor, PLP. The amino group of L-histidine attacks the aldehyde group of PLP (which is itself held in the active site as a Schiff base with a lysine (B10760008) residue, known as the internal aldimine). This transimination reaction results in the formation of a new Schiff base, linking L-histidine to PLP, known as the external aldimine. nih.govnih.gov

Decarboxylation: The pyridine (B92270) ring of the PLP cofactor acts as an "electron sink," withdrawing electrons from the substrate. nih.gov This electronic arrangement facilitates the cleavage of the carboxyl group from the α-carbon of the histidine moiety. The carboxyl group is released as carbon dioxide (CO₂), leaving behind a carbanionic intermediate stabilized by resonance within the PLP-substrate complex. nih.govfrontiersin.org

Protonation: The carbanionic intermediate is then rapidly protonated. This step is stereospecific and results in the formation of a quinonoid intermediate. nih.gov

Hydrolysis and Product Release: Finally, the Schiff base is hydrolyzed. The lysine residue in the HDC active site is regenerated, reforming the internal aldimine with PLP, and the newly synthesized product, this compound (histamine), is released from the enzyme. nih.gov

This catalytic cycle allows a single HDC enzyme molecule to process numerous L-histidine molecules, efficiently producing histamine where and when it is needed.

Molecular Mechanisms of Action with Biological Targets

Once synthesized, this compound exerts its diverse biological effects by binding to and activating specific cellular receptors and modulating the activity of other proteins.

The primary targets of histamine are a family of four distinct G protein-coupled receptors (GPCRs), designated H1, H2, H3, and H4. nih.govfrontiersin.orgpsychiatrist.commdpi.com These receptors are expressed in various tissues throughout the body and couple to different intracellular signaling pathways, which accounts for the wide array of physiological responses elicited by histamine. mdpi.comyoutube.com

Histamine H1 Receptor (H1R): Primarily coupled to Gαq/11 proteins. frontiersin.org Activation of H1R stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC), mediating responses such as smooth muscle contraction, increased vascular permeability, and the classic symptoms of allergic reactions. frontiersin.orgmdpi.com

Histamine H2 Receptor (H2R): Coupled to Gαs proteins. frontiersin.org H2R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA). frontiersin.orgmdpi.com This pathway is famously responsible for stimulating gastric acid secretion by parietal cells in the stomach. youtube.comyoutube.com

Histamine H3 Receptor (H3R): Coupled to Gαi/o proteins, which inhibit adenylyl cyclase, thereby decreasing cAMP levels. physiology.orgmdpi.com H3Rs function primarily as presynaptic autoreceptors on histaminergic neurons, providing negative feedback to inhibit histamine synthesis and release. They also act as heteroreceptors on other neurons to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin. nih.govphysiology.org

Histamine H4 Receptor (H4R): Like H3R, the H4R couples to Gαi/o proteins to inhibit adenylyl cyclase. frontiersin.org This receptor is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells. Its activation is crucial in modulating immune responses and inflammation, including chemotaxis of immune cells. nih.govfrontiersin.org

| Receptor | G Protein Coupling | Primary Signaling Pathway | Key Physiological Roles |

|---|---|---|---|

| H1 Receptor | Gαq/11 | ↑ Phospholipase C (PLC) → ↑ IP₃ & DAG → ↑ Intracellular Ca²⁺ | Allergic reactions, smooth muscle contraction, vasodilation nih.govfrontiersin.org |

| H2 Receptor | Gαs | ↑ Adenylyl Cyclase (AC) → ↑ cAMP | Gastric acid secretion, smooth muscle relaxation nih.govfrontiersin.orgyoutube.com |

| H3 Receptor | Gαi/o | ↓ Adenylyl Cyclase (AC) → ↓ cAMP | Feedback inhibition of histamine release, neurotransmitter modulation nih.govnih.govphysiology.org |

| H4 Receptor | Gαi/o | ↓ Adenylyl Cyclase (AC) → ↓ cAMP | Immune cell chemotaxis, cytokine production, inflammation nih.govfrontiersin.org |

In addition to its action on GPCRs, this compound can directly modulate the function of several ligand-gated ion channels (LGICs), a class of receptors that mediate rapid synaptic transmission. researchgate.net This modulation occurs independently of the canonical H1-H4 receptors.

GABA-A Receptors (GABAARs): Histamine acts as a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. frontiersin.orgnih.gov It can potentiate the current induced by GABA, with a preference for certain subunit compositions, such as those containing α4 subunits. nih.gov This enhancement of GABAergic inhibition may contribute to the complex role of histamine in regulating neuronal excitability and sleep-wake cycles. frontiersin.orgnih.gov

Glycine (B1666218) Receptors (GlyRs): In contrast to its effect on GABAARs, histamine acts as an inverse agonist at strychnine-sensitive glycine receptors, another major class of inhibitory LGICs. nih.gov It competitively antagonizes glycine binding and can inhibit currents through these channels. nih.gov This action suggests histamine can decrease glycinergic inhibitory neurotransmission.

Nicotinic Acetylcholine Receptors (nAChRs): Studies have shown that histamine can act as a non-competitive antagonist at the nAChR at the frog neuromuscular junction. nih.gov It reversibly depresses the current induced by acetylcholine, suggesting it can modulate cholinergic transmission by interacting directly with the receptor-channel complex. nih.gov

Acid-Sensing Ion Channels (ASICs): Histamine has been found to potentiate homomeric ASIC1a channels. nih.gov ASICs are proton-gated cation channels involved in pain perception and neuronal signaling. Histamine shifts the activation of these channels to less acidic conditions, thereby enhancing their response to protons. nih.gov

| Ion Channel | Type of Modulation | Observed Effect |

|---|---|---|

| GABA-A Receptor | Positive Allosteric Modulator | Potentiates GABA-induced chloride current nih.govfrontiersin.orgnih.gov |

| Glycine Receptor | Inverse Agonist / Competitive Antagonist | Inhibits glycine-induced chloride current nih.gov |

| Nicotinic Acetylcholine Receptor | Antagonist | Depresses acetylcholine-induced cation current nih.gov |

| Acid-Sensing Ion Channel (ASIC1a) | Potentiator | Enhances proton-gated cation current nih.gov |

The metabolic degradation of this compound is a critical aspect of its biological regulation. This process is primarily carried out by two enzymes: diamine oxidase (DAO) and histamine-N-methyltransferase (HNMT). nih.gov Enzyme inhibition studies have revealed that the activity of these enzymes, particularly DAO, can be compromised by other biogenic amines and certain drugs, which has implications for conditions like histamine intolerance.

DAO is the main enzyme responsible for clearing extracellular histamine, particularly ingested histamine from dietary sources. nih.govcreative-enzymes.comwikipedia.org Studies have shown that other biogenic amines, which are also substrates for DAO, can act as competitive inhibitors of histamine degradation. nih.gov Research using in vitro enzymatic assays demonstrated that putrescine and cadaverine (B124047) significantly delay the degradation of histamine by DAO. nih.gov When present in concentrations 20-fold higher than histamine, putrescine and cadaverine reduced histamine degradation by 70% and 80%, respectively. nih.gov Other amines like tyramine (B21549) and spermidine (B129725) also showed an inhibitory effect, though to a lesser extent. nih.gov This competitive inhibition can lead to an excess of histamine, potentially causing adverse reactions. nih.govseebeyondshop.com

Furthermore, various pharmaceutical compounds can inhibit DAO activity. It is estimated that a significant portion of the population takes drugs that can act as DAO inhibitors, including certain antibiotics, antidepressants, and non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This inhibition can reduce the body's capacity to degrade histamine, leading to its accumulation.

In Vitro Metabolic Transformations of this compound

The in vitro metabolism of this compound is an area of scientific investigation focused on understanding its enzymatic breakdown and transformation into various metabolites. While direct and extensive research specifically on the in vitro metabolic pathways of this compound is limited, insights can be drawn from the metabolism of structurally similar biogenic amines, particularly its isomer histamine. The primary enzymes involved in the catabolism of such compounds are monoamine oxidases (MAO) and diamine oxidases (DAO).

In vitro studies using purified enzymes or subcellular fractions (such as microsomes and mitochondria) from various tissues are crucial for elucidating the specific metabolic routes. These experiments help to identify the principal enzymes responsible for the degradation of this compound, the kinetics of these reactions, and the chemical structures of the resulting metabolites.

The potential metabolic transformations of this compound are hypothesized to occur via two main pathways, similar to other biogenic amines:

Oxidative deamination by monoamine oxidase (MAO): This reaction would convert the ethanamine side chain into an aldehyde, which is then further oxidized to a carboxylic acid.

Oxidative deamination by diamine oxidase (DAO): This enzyme could also catalyze the conversion of the primary amine to an aldehyde, leading to the corresponding carboxylic acid metabolite.

Further research is necessary to definitively characterize the specific enzymes and metabolic products involved in the in vitro transformation of this compound.

Table 1: Potential In Vitro Metabolic Pathways of this compound

| Enzyme Family | Specific Enzyme (Hypothetical) | Substrate | Primary Metabolite (Hypothetical) | Secondary Metabolite (Hypothetical) |

| Monoamine Oxidases | MAO-A / MAO-B | This compound | (1H-imidazol-5-yl)acetaldehyde | (1H-imidazol-5-yl)acetic acid |

| Diamine Oxidases | DAO | This compound | (1H-imidazol-5-yl)acetaldehyde | (1H-imidazol-5-yl)acetic acid |

Role in Biological Systems as a Biogenic Amine

While the specific physiological roles of this compound as a biogenic amine are not as extensively characterized as those of histamine, its chemical structure suggests potential involvement in various biological processes. Biogenic amines are endogenous compounds with physiological activity, often acting as neurotransmitters or local chemical messengers.

The presence of the imidazole (B134444) ring and the ethylamine (B1201723) side chain in this compound indicates that it could interact with receptors and enzymes that recognize other biogenic amines. Its potential roles in biological systems could include:

Neuromodulation: Like other biogenic amines, it may act as a neurotransmitter or neuromodulator in the central nervous system, influencing neuronal activity and communication.

Cardiovascular Regulation: Biogenic amines are known to affect heart rate, blood pressure, and vascular tone. This compound could potentially exert similar effects.

Immune Response: Given the structural similarity to histamine, a key mediator of inflammatory and immune responses, this compound might have immunomodulatory properties.

Detailed research, including receptor binding assays and physiological studies, is required to fully elucidate the specific functions of this compound as a biogenic amine in various biological systems.

Table 2: Potential Biological Roles and Mechanisms of this compound as a Biogenic Amine

| Biological System | Potential Role | Hypothetical Mechanism of Action |

| Central Nervous System | Neurotransmitter/Neuromodulator | Interaction with specific neuronal receptors (e.g., histamine or novel receptors) |

| Cardiovascular System | Regulation of blood pressure and heart rate | Binding to adrenergic or other cardiovascular receptors |

| Immune System | Modulation of immune cell activity | Interaction with immune cell receptors, potentially influencing cytokine release |

Analytical and Bioanalytical Methodologies for 1 1h Imidazol 5 Yl Ethanamine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 1-(1H-imidazol-5-yl)ethanamine, providing the necessary separation from complex sample components. The choice between liquid chromatography, gas chromatography, or capillary electrophoresis depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and polar compounds like this compound. mdpi.com The separation is typically achieved using reversed-phase columns, such as C8 or C18, which separate compounds based on their hydrophobicity. nih.govnih.gov For polar analytes like this compound, the mobile phase often consists of an aqueous buffer mixed with an organic modifier like methanol (B129727) or acetonitrile. nih.govnih.gov

A significant challenge in the HPLC analysis of this compound is its lack of a native chromophore, which makes detection by standard UV-Vis detectors difficult and insensitive. nih.gov To overcome this, two primary strategies are used: coupling the HPLC system with a mass spectrometer (LC-MS) for highly selective and sensitive detection, or employing a pre- or post-column derivatization step to attach a chromophoric or fluorophoric tag to the molecule. nih.govthermofisher.com Derivatization enhances detectability by UV-Vis or fluorescence detectors, significantly lowering the limits of detection. thermofisher.com

Table 1: Typical HPLC Parameters for Amine Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C8 or C18 | Separates based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate (B84403), formate) | Elutes the analyte from the column. |

| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV-Vis (with derivatization), Fluorescence (with derivatization), Mass Spectrometry (MS) | Quantifies the separated analyte. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Due to the low volatility and polar nature of this compound, direct GC analysis is not feasible. The compound is prone to adsorption onto the stationary phase, leading to poor peak shape and unreliable quantification. thermofisher.com Therefore, derivatization is an essential prerequisite for GC analysis. nih.govgdut.edu.cn This chemical modification step converts the polar amine group into a less polar, more volatile, and more thermally stable derivative. nih.gov Common derivatization approaches for amines in GC include acylation, alkylation, or silylation. nih.gov

Once derivatized, the compound can be separated on a capillary column and detected with high sensitivity using a Flame Ionization Detector (FID) or, for greater specificity, a Mass Spectrometer (MS). researchgate.netnih.gov The GC-MS combination is particularly effective, providing both retention time and mass spectral data for confident identification and quantification. gdut.edu.cnscispace.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers an alternative to chromatographic methods for the separation of charged species like this compound. This technique separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. CE methods are known for their high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov

For the analysis of histamine (B1213489), a structurally related biogenic amine, CE has been successfully applied, suggesting its suitability for this compound. nih.gov The optimization of CE conditions is crucial and involves adjusting parameters such as the composition, concentration, and pH of the running buffer, as well as the separation voltage, to achieve the desired resolution and migration time. nih.gov For instance, using a sodium phosphate buffer at a low pH can ensure the amine is protonated and migrates predictably. nih.gov Detection is typically performed by UV, but sensitivity can be limited without derivatization or sample pre-concentration techniques like molecularly imprinted solid-phase extraction. nih.gov

Mass Spectrometry (MS) Detection in Analytical Workflows

Mass Spectrometry (MS) is an indispensable detection technique in modern analytical workflows for its high sensitivity and selectivity. When coupled with chromatographic separation (LC-MS or GC-MS), it provides definitive structural information, enabling unambiguous identification and precise quantification of analytes like this compound, even in highly complex matrices. mdpi.comscispace.com The mass spectrometer measures the mass-to-charge ratio (m/z) of ionized molecules, which is a unique characteristic of the compound. nist.gov This specificity minimizes interference from other co-eluting matrix components, a common issue with less selective detectors. gdut.edu.cn

Isotope Dilution Mass Spectrometry Using Deuterated Analogs

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard quantitative technique that offers exceptional accuracy and precision. This method involves adding a known amount of a stable isotope-labeled version of the analyte, such as a deuterated analog of this compound, to the sample as an internal standard before sample preparation and analysis. lcms.cz

The deuterated analog is chemically identical to the target analyte and thus behaves similarly during extraction, derivatization, and chromatographic separation. lcms.cz However, it is distinguishable by the mass spectrometer due to its higher mass. By measuring the ratio of the response of the native analyte to that of the isotope-labeled internal standard, any sample loss or variation during the analytical process can be accurately compensated for. This approach effectively corrects for matrix effects—the suppression or enhancement of the analyte signal caused by other components in the sample—which is a significant challenge in complex biological or environmental samples. lcms.cz The use of deuterated analogues as internal standards has been shown to resolve issues of quantitative accuracy when analyzing compounds across different and complex matrices. lcms.cz

Derivatization Methods for Enhanced Detection and Separation

Chemical derivatization is a crucial strategy in the analysis of this compound to overcome its inherent analytical challenges. This process involves reacting the analyte with a specific reagent to modify its chemical structure, thereby improving its chromatographic behavior and detectability. nih.govthermofisher.com

For HPLC analysis, derivatization is used to introduce a chromophore or a fluorophore into the molecule. thermofisher.com This allows for highly sensitive detection using UV-Vis or fluorescence detectors. For GC analysis, derivatization is essential to increase the volatility and thermal stability of the compound while reducing its polarity. nih.gov

Pre-column derivatization, where the reaction occurs before the sample is injected into the chromatograph, is the most common approach. thermofisher.comsigmaaldrich.com A wide array of reagents is available for targeting the primary amine group of this compound. The choice of reagent depends on the analytical technique and the desired sensitivity.

Table 2: Common Derivatization Reagents for Amines

| Reagent | Acronym | Target Functional Group | Analytical Technique | Detection Method |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary Amines | HPLC | Fluorescence |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | HPLC, GC | Fluorescence, UV |

| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines, Phenols | HPLC | Fluorescence, UV |

| Benzoyl Chloride | - | Primary & Secondary Amines | HPLC | UV |

| Isobutyl Chloroformate | - | Amines | GC | FID, MS |

Pre-column and Post-column Derivatization Strategies

For the analysis of this compound by High-Performance Liquid Chromatography (HPLC), derivatization is a common strategy to enhance its detectability, particularly for fluorescence or UV-Vis spectrophotometric detection, as the native compound may not possess a sufficiently strong chromophore or fluorophore. Both pre-column and post-column derivatization techniques are applicable.

Pre-column Derivatization:

In pre-column derivatization, the analyte is chemically modified before its injection into the HPLC system. This approach offers the advantage of providing more time for the reaction to complete and allowing for the removal of excess derivatizing reagent, which might interfere with the chromatographic separation. For a primary amine like this compound, several reagents are commonly employed:

o-Phthalaldehyde (OPA): In the presence of a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. This is a widely used method for the analysis of amino acids and biogenic amines.

Fluorescamine: This reagent also reacts quickly with primary amines to yield fluorescent products. A key advantage is that the reagent itself is non-fluorescent, and any excess is hydrolyzed to non-fluorescent products, reducing background interference.

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to produce fluorescent sulfonamide adducts. The reaction typically requires alkaline conditions and heating.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent that forms stable and highly fluorescent derivatives with primary and secondary amines.

The choice of reagent depends on factors such as reaction kinetics, stability of the derivative, and the desired sensitivity.

Post-column Derivatization:

In post-column derivatization, the derivatizing reagent is introduced into the mobile phase after the chromatographic separation of the analyte and before it reaches the detector. This technique is advantageous when the derivatives are unstable or when the derivatization reaction is very fast. It eliminates the possibility of forming multiple derivative products from a single analyte, which can complicate pre-column derivatization.

For this compound, OPA is a suitable post-column derivatizing agent due to its rapid reaction with primary amines. The setup would involve an additional pump to deliver the OPA reagent and a reaction coil between the column and the detector to allow for mixing and reaction.

A summary of potential derivatization reagents is presented in the table below.